(1-Cyclopentylazetidin-2-yl)methanamine

Description

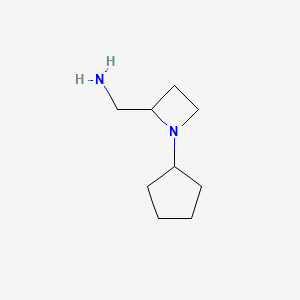

(1-Cyclopentylazetidin-2-yl)methanamine (C₉H₁₈N₂) is a secondary amine featuring a four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and a methanamine moiety at the 2-position. Its molecular weight is 154.147 Da, and it has been documented in one patent but lacks significant literature coverage, indicating emerging research interest .

Properties

IUPAC Name |

(1-cyclopentylazetidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBQBVAMWJPUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylazetidin-2-yl)methanamine typically involves the reaction of cyclopentylamine with azetidine derivatives under controlled conditions. One common method includes the use of azetidine-2-carboxylic acid as a starting material, which undergoes cyclization and subsequent amination to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the synthesis. The compound is usually produced in liquid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopentylazetidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different substituents.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Chemistry: In chemistry, (1-Cyclopentylazetidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It is often investigated for its interactions with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Cyclopentylazetidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Azetidine Derivatives

- (S)-[(1-Methylazetidin-2-yl)methanamine] Hydrochloride (C₅H₁₃ClN₂) Substituent: Methyl group instead of cyclopentyl. Properties: Smaller molecular weight (140.63 Da), hydrochloride salt form enhances solubility. Purity: 97% .

(1-BENZYLAZETIDIN-2-YL)METHANAMINE (C₁₁H₁₆N₂)

- Substituent: Benzyl group (aromatic, planar) vs. cyclopentyl (aliphatic, bulky).

- Safety: Detailed SDS highlights inhalation risks and first-aid measures, implying industrial handling requirements .

- Reactivity: Benzyl’s π-electron system may increase susceptibility to oxidation compared to cyclopentyl’s saturated structure.

Pyrrolidine and Piperidine Derivatives

- (S)-(1-Ethylpyrrolidin-2-yl)methanamine (C₇H₁₆N₂) Ring Size: Five-membered pyrrolidine vs. azetidine. Stereochemistry: S-configuration at the chiral center may enhance target selectivity in bioactive applications .

- {1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine (C₁₄H₁₄N₂O) Substituent: Piperidine ring (six-membered) with a pyrazole-methyl group. Purity: 95% .

Heteroaromatic Derivatives

- 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (C₈H₈N₂S₂) Substituent: Thiophene-thiazole system introduces sulfur atoms. Electronic Effects: Sulfur’s electronegativity may alter binding interactions compared to cyclopentyl’s nonpolar profile . Applications: Possible use in materials science or antimicrobial agents due to heteroaromatic motifs.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (Da) | Purity | Key Substituent |

|---|---|---|---|---|

| (1-Cyclopentylazetidin-2-yl)methanamine | C₉H₁₈N₂ | 154.147 | N/A | Cyclopentyl |

| (S)-[(1-Methylazetidin-2-yl)methanamine] HCl | C₅H₁₃ClN₂ | 140.63 | 97% | Methyl |

| (1-BENZYLAZETIDIN-2-YL)METHANAMINE | C₁₁H₁₆N₂ | 176.26 | N/A | Benzyl |

| (S)-(1-Ethylpyrrolidin-2-yl)methanamine | C₇H₁₆N₂ | 128.22 | N/A | Ethyl, Pyrrolidine |

- Lipophilicity : Cyclopentyl > Benzyl > Methyl due to aliphatic bulk vs. aromatic planar structures.

- Solubility : Hydrochloride salts (e.g., ) likely exhibit higher aqueous solubility than free bases.

Biological Activity

(1-Cyclopentylazetidin-2-yl)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 154.25 g/mol

- SMILES Notation : C1CC(C2CCN(C2)C1)NCCN

This compound features a cyclopentyl group attached to an azetidine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter uptake mechanisms, similar to other compounds in its class.

Key Molecular Targets:

- Serotonin Transporter (SERT) : Potential inhibition leading to increased serotonin levels.

- Dopamine Receptors : Interaction may influence dopaminergic signaling pathways.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant-like Effects : Similar to selective serotonin reuptake inhibitors (SSRIs), the compound may enhance mood and reduce anxiety.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Neurotransmitter Modulation :

- Objective : To evaluate the effects on serotonin and dopamine levels in rodent models.

- Findings : The compound significantly increased serotonin levels, indicating potential antidepressant activity.

-

In Vitro Studies on Cell Lines :

- Objective : Assess cytotoxicity and cell proliferation effects.

- Findings : Demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting therapeutic potential in oncology.

-

Animal Model Studies :

- Objective : Investigate behavioral changes in response to treatment.

- Findings : Animals treated with this compound exhibited reduced depressive behaviors in forced swim tests.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.